molecular formula C12H14S B100886 2,7-Diethyl-1-benzothiophene CAS No. 16587-45-4

2,7-Diethyl-1-benzothiophene

Cat. No. B100886
CAS RN: 16587-45-4
M. Wt: 190.31 g/mol
InChI Key: MJSFKUIPYUXCFK-UHFFFAOYSA-N
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Description

2,7-Diethyl-1-benzothiophene (DEBT) is an organic compound that belongs to the family of benzothiophenes. DEBT is an important compound in the field of organic chemistry and is widely used in scientific research.

Mechanism Of Action

The mechanism of action of 2,7-Diethyl-1-benzothiophene is not fully understood. However, studies have shown that 2,7-Diethyl-1-benzothiophene has the ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). 2,7-Diethyl-1-benzothiophene has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication.

Biochemical And Physiological Effects

2,7-Diethyl-1-benzothiophene has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. 2,7-Diethyl-1-benzothiophene has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. However, 2,7-Diethyl-1-benzothiophene also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 2,7-Diethyl-1-benzothiophene, including its use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene could also be studied for its potential use in the development of new materials, such as OLEDs and OPVs. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.
Conclusion:
In conclusion, 2,7-Diethyl-1-benzothiophene (2,7-Diethyl-1-benzothiophene) is an important compound in the field of organic chemistry and has various scientific research applications. 2,7-Diethyl-1-benzothiophene can be synthesized through various methods and has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. 2,7-Diethyl-1-benzothiophene has several advantages for lab experiments, including its stability, availability, and ease of synthesis. Further research is needed to fully understand the mechanism of action of 2,7-Diethyl-1-benzothiophene and its potential applications in various fields.

Synthesis Methods

2,7-Diethyl-1-benzothiophene can be synthesized through various methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of benzene with 2,7-diethylthiophene in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of 2,7-diethylbromothiophene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 2,7-diethylbromothiophene with tributyltin hydride in the presence of a palladium catalyst.

Scientific Research Applications

2,7-Diethyl-1-benzothiophene has various scientific research applications, including its use as a building block in the synthesis of pharmaceuticals and agrochemicals. 2,7-Diethyl-1-benzothiophene is also used in the development of new materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 2,7-Diethyl-1-benzothiophene has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

properties

CAS RN

16587-45-4

Product Name

2,7-Diethyl-1-benzothiophene

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

2,7-diethyl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-3-9-6-5-7-10-8-11(4-2)13-12(9)10/h5-8H,3-4H2,1-2H3

InChI Key

MJSFKUIPYUXCFK-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C1SC(=C2)CC

Canonical SMILES

CCC1=CC=CC2=C1SC(=C2)CC

synonyms

2,7-Diethylbenzo[b]thiophene

Origin of Product

United States

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